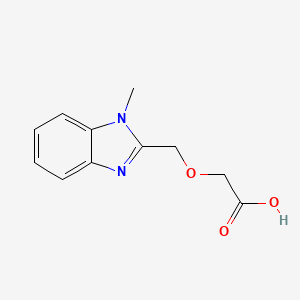

![molecular formula C12H7FN2O2S B1326705 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 1119452-29-7](/img/structure/B1326705.png)

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Vue d'ensemble

Description

The compound "6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid" is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has been studied for various biological activities. The presence of the fluorophenyl group suggests potential interactions with biological targets, and the carboxylic acid moiety could provide additional reactivity or binding capabilities.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the condensation of appropriate precursors. For example, the synthesis of related compounds has been achieved by condensing thiadiazolylamine with different phenacyl bromides, as seen in the preparation of 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been characterized using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . These analyses reveal the planarity of the imidazo-thiadiazole core and the presence of various intermolecular interactions, such as hydrogen bonding and π-π stacking, which could influence the compound's properties and reactivity.

Chemical Reactions Analysis

The reactivity of imidazo[2,1-b]thiazole derivatives can be influenced by the substituents on the core structure. For instance, the presence of a carboxylic acid group could allow for further chemical modifications or contribute to the compound's biological activity through interactions with proteins or enzymes. The fluorophenyl group could also affect the electronic properties of the molecule, potentially altering its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are determined by their molecular structure. The crystal packing and intermolecular interactions observed in related compounds suggest that these molecules could have distinct solid-state properties, which might affect their solubility, stability, and overall behavior in different environments . The presence of a fluorine atom can also influence the lipophilicity of the compound, which is an important factor in drug design and pharmacokinetics .

Applications De Recherche Scientifique

Antitumor Potential : Imidazo[2,1‐b]thiazole derivatives have been studied for their potential antitumor properties. For instance, a study by Andreani et al. (1983) synthesized esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids but found no significant antitumor activity under the conditions employed in their research (Andreani et al., 1983). Similarly, Karki et al. (2011) synthesized novel analogues of imidazo[2,1-b][1,3,4]thiadiazole and found that some derivatives exhibited strong cytotoxicity against leukemia cells, suggesting potential as chemotherapeutic agents (Karki et al., 2011).

Antimicrobial Activity : Güzeldemirci and Küçükbasmacı (2010) synthesized a series of compounds starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide and tested them for antibacterial and antifungal activities. Some compounds exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).

Herbicidal Use : In a study by Andreani et al. (1996), a series of imidazo[2,1-b]thiazoles were synthesized and subjected to herbicidal tests. Some compounds showed moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).

Cardiotonic Activity : Andreani et al. (1996) also explored the synthesis of 6-substituted imidazo[2,1-b]thiazoles with a lactam ring, finding some derivatives with interesting cardiotonic activity (Andreani et al., 1996).

Potential as Insect Control Agents : Andreani et al. (1989) prepared imidazo[2,1-b]thiazole carbamates and acylureas and found that the products' properties depended on the substituent bonded at the 6 position of the imidazothiazole moiety (Andreani et al., 1989).

ALK5 Inhibitors : Patel et al. (2015) synthesized a series of imidazo[2,1-b][1,3,4]thiadiazoles as inhibitors of the transforming growth factor-β type-I receptor kinase (ALK5), showing potential in inhibiting TGF-β -induced Smad2/3 phosphorylation (Patel et al., 2015).

Orientations Futures

The future directions for “6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” and similar compounds involve further exploration of their synthesis methods and potential biomedical applications . The interest in imidazothiazoles has been reflected by a number of synthetic methods for assembling their heterocyclic system, as well as the variety of methods for their functionalization .

Mécanisme D'action

Target of Action

Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives typically interact with their targets to induce a range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antiproliferative effects against certain cell lines .

Analyse Biochimique

Biochemical Properties

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism . This inhibition can modulate immune responses, making the compound a potential candidate for immunotherapy. Additionally, this compound interacts with other biomolecules, such as receptors and transporters, affecting cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the constitutive androstane receptor (CAR), leading to changes in the expression of genes involved in detoxification and metabolism . This activation can enhance the cell’s ability to process and eliminate toxic substances, thereby protecting the cell from damage. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its binding to IDO1 inhibits the enzyme’s activity, leading to a decrease in tryptophan catabolism and an increase in tryptophan levels . This can modulate immune responses and potentially enhance the body’s ability to fight infections and cancer. Additionally, the activation of CAR by this compound leads to changes in gene expression, promoting the expression of genes involved in detoxification and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity . These long-term effects are important considerations for the use of the compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing immune responses and protecting against infections . At high doses, the compound can have toxic or adverse effects, such as liver damage and metabolic disturbances . These threshold effects are important considerations for determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can have different biological activities and can influence the overall effects of the compound on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, the compound can bind to various proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function, as well as its overall effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . These localization signals can direct the compound to specific sites of action, enhancing its effects on cellular processes. Additionally, the compound’s localization can affect its stability and degradation, influencing its long-term effects on cellular function .

Propriétés

IUPAC Name |

6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKWNRLRMWOSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN3C(=CSC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401192577 | |

| Record name | 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119452-29-7 | |

| Record name | 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)